An In-depth Technical Guide to Intracellular pH Measurement Using BCECF-AM
An In-depth Technical Guide to Intracellular pH Measurement Using BCECF-AM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for measuring intracellular pH (pHi) using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). This document details the mechanism of action, experimental protocols, and critical quantitative data to ensure accurate and reproducible pHi measurements in cell-based assays.
Core Principle and Mechanism of Action
BCECF-AM is a cell-permeant dye that serves as a precursor to the highly fluorescent and pH-sensitive indicator, BCECF.[1] The fundamental principle of its application lies in its ability to passively diffuse across the cell membrane in its non-fluorescent, uncharged AM ester form.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic cleavage transforms BCECF-AM into BCECF, a membrane-impermeable molecule with multiple negative charges at neutral pH, effectively trapping it within the cytoplasm.[3][4]
The fluorescence of the trapped BCECF is highly dependent on the surrounding pH.[3] This pH sensitivity forms the basis of its use as a pHi indicator. Specifically, BCECF exhibits a dual-excitation spectrum, allowing for ratiometric measurement.[5] The fluorescence intensity is monitored at a single emission wavelength (around 535 nm) while exciting at two different wavelengths: one that is pH-sensitive (typically around 490 nm) and another that is largely pH-insensitive (the isosbestic point, around 440 nm).[6][7] The ratio of the fluorescence intensities (F490/F440) provides a quantitative measure of intracellular pH that is largely independent of variables such as dye concentration, cell path length, and photobleaching.[4][8]
Mechanism of BCECF-AM for intracellular pH measurement.
Quantitative Data Summary
The successful application of BCECF-AM relies on understanding its key spectral and chemical properties. The following tables summarize the essential quantitative data for this probe.
Table 1: Spectral and Chemical Properties of BCECF
| Parameter | Value | Notes |
| pKa | ~6.98 | Ideal for measuring pH changes in the physiological range of most cells.[3][7] |
| Excitation Wavelengths | ~490 nm (pH-sensitive) & ~440 nm (isosbestic point) | Ratiometric measurements are made by calculating the ratio of fluorescence intensities at these two excitation wavelengths.[6] |
| Emission Wavelength | ~535 nm | The peak fluorescence emission is monitored at this wavelength.[6] |
| Form | Acetoxymethyl (AM) ester | Allows for passive diffusion across the cell membrane.[9] |
| Cellular Localization | Cytoplasm | After cleavage by esterases, the charged BCECF is retained in the cytoplasm.[3] |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[6] |
| Working Concentration | 3-5 µM in buffer (e.g., PBS, HBSS) | The optimal concentration may vary depending on the cell type.[6] |
| Incubation Time | 30-60 minutes at 37°C | Sufficient time is required for de-esterification by intracellular esterases.[1] |
| Nigericin Concentration (for calibration) | 10 µM | An ionophore used to equilibrate intracellular and extracellular pH.[1][6] |
| Valinomycin Concentration (for calibration) | 10 µM | A potassium ionophore used to clamp the membrane potential.[1] |
Experimental Protocols
Accurate measurement of intracellular pH using BCECF-AM requires careful execution of cell loading and calibration procedures.
Cell Loading with BCECF-AM
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[6] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) to a final working concentration of 3-5 µM.[6]
-
Cell Incubation: Replace the cell culture medium with the BCECF-AM loading buffer and incubate the cells for 30-60 minutes at 37°C in the dark.[1]
-
Wash: After incubation, remove the loading buffer and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[6]
-
De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to ensure complete de-esterification of the BCECF-AM to BCECF.[1]
General experimental workflow for loading cells with BCECF-AM.
Intracellular pH Calibration
To convert the fluorescence ratio into an absolute pHi value, a calibration curve must be generated. This is typically achieved by equilibrating the intracellular and extracellular pH using a high-potassium buffer containing the ionophore nigericin.[1]
-
Prepare Calibration Buffers: Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[1][6] Adjust aliquots of this buffer to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.
-
Add Ionophores: To each pH-adjusted calibration buffer, add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM).[1][6] Nigericin facilitates K+/H+ exchange, thereby equilibrating pHi with the external pH, while valinomycin clamps the membrane potential.
-
Cell Treatment: After loading the cells with BCECF-AM as described above, replace the buffer with the different pH calibration buffers.
-
Equilibration: Incubate the cells for 5-10 minutes to allow for the complete equilibration of intracellular and extracellular pH.[1]
-
Fluorescence Measurement: Measure the fluorescence emission at ~535 nm while exciting at ~490 nm and ~440 nm for each known pH value.
-
Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (F490/F440) for each pH point and plot this ratio against the corresponding pH value to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute intracellular pH values.
Workflow for generating an intracellular pH calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
